3-Acetylthianaphthene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzothiophen-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS/c1-7(11)9-6-12-10-5-3-2-4-8(9)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTZKDDWXHQKSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074457 | |

| Record name | 3-Acetylbenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-05-8 | |

| Record name | 3-Acetylbenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketone, methyl 3-thianaphthenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetylthianaphthene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetylbenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-benzothiophen-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Acetylbenzothiophene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ9UT5BNM9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetylthianaphthene: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylthianaphthene, also known as 1-(benzo[b]thiophen-3-yl)ethanone, is a heterocyclic ketone that serves as a pivotal building block in the landscape of medicinal chemistry and organic synthesis. Its rigid, sulfur-containing bicyclic core, coupled with the reactive acetyl group, provides a versatile scaffold for the construction of complex molecular architectures with significant biological activities. This guide offers a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in research and synthesis. These properties dictate its solubility, reactivity, and handling requirements.

Nomenclature and Structural Identifiers

-

Systematic Name: 1-(Benzo[b]thiophen-3-yl)ethanone

-

Common Names: this compound, 3-Acetylbenzo[b]thiophene[1]

-

CAS Number: 1128-05-8[1]

-

Molecular Formula: C₁₀H₈OS

-

Molecular Weight: 176.24 g/mol

-

SMILES: CC(=O)c1csc2ccccc12

-

InChI Key: ZTTZKDDWXHQKSY-UHFFFAOYSA-N

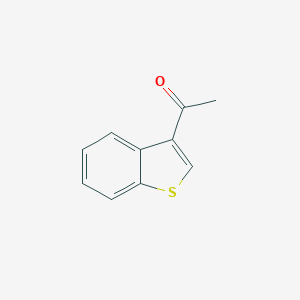

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Physical State | Solid | [1] |

| Melting Point | 61-65 °C | [1] |

| Boiling Point | 165-170 °C at 13 mmHg | [1] |

| Density | 1.1917 g/cm³ (estimate) | [1] |

| Solubility | Information not readily available, but expected to be soluble in common organic solvents. | |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| XLogP3 | 2.8 | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of thianaphthene (benzo[b]thiophene). This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry.

Friedel-Crafts Acylation of Thianaphthene

The reaction involves the treatment of thianaphthene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

Diagram 2: Synthesis of this compound via Friedel-Crafts Acylation

Workflow for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation of Thianaphthene

Causality: The choice of a Lewis acid is critical; stronger Lewis acids like aluminum chloride (AlCl₃) are often required to generate the highly reactive acylium ion from the acylating agent. The reaction is typically conducted in an inert solvent to prevent side reactions with the solvent. The 3-position of thianaphthene is preferentially acylated due to the electronic nature of the heterocyclic ring system.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride in a dry, inert solvent such as carbon disulfide or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Cool the suspension in an ice bath. Slowly add acetyl chloride or acetic anhydride dropwise to the stirred suspension.

-

Formation of the Acylium Ion: Allow the mixture to stir at low temperature to facilitate the formation of the acylium ion complex.

-

Addition of Thianaphthene: Dissolve thianaphthene in the same inert solvent and add it dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Key Reactions of this compound

The acetyl group at the 3-position of the thianaphthene ring is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding thioamides. This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine. The resulting thioamide can then be hydrolyzed to the corresponding carboxylic acid or its amide.

Diagram 3: Willgerodt-Kindler Reaction of this compound

Transformation of the acetyl group via the Willgerodt-Kindler reaction.

Causality: This reaction is particularly useful for synthesizing carboxylic acid derivatives where the carbonyl group has effectively migrated to the terminal carbon of the alkyl chain. The mechanism is complex and is believed to involve the formation of an enamine, which then reacts with sulfur.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group (around δ 2.5 ppm). The aromatic protons on the benzo[b]thiophene ring would appear in the aromatic region (δ 7.0-8.5 ppm), with characteristic splitting patterns depending on their substitution.

-

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon at a downfield chemical shift (typically >190 ppm). The methyl carbon will appear at a much higher field (around 25-30 ppm). The aromatic carbons will resonate in the range of δ 120-140 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found in the region of 1660-1700 cm⁻¹. C-H stretching vibrations of the aromatic ring and the methyl group will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (176 m/z). Fragmentation patterns would likely involve the loss of the acetyl group or the methyl group.

Applications in Drug Development

The benzo[b]thiophene scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. This compound, as a key intermediate, plays a crucial role in the synthesis of several pharmaceuticals.

Precursor to Antifungal Agents: The Case of Sertaconazole

This compound is a precursor in the synthesis of the antifungal drug Sertaconazole . Sertaconazole is used to treat skin infections such as athlete's foot. The synthesis involves the conversion of a substituted this compound derivative to a 3-halomethyl-benzo[b]thiophene, which is then coupled with an imidazole-containing fragment.

While the direct synthesis from this compound is not explicitly detailed in readily available literature, the structural similarity strongly suggests its role as a starting material or a closely related intermediate. The synthesis of Sertaconazole typically involves the reaction of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol with a 3-bromomethyl-7-chlorobenzo[b]thiophene derivative in the presence of a base.

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable tool for the construction of complex, biologically active molecules. The ability to synthesize this compound through established methods like the Friedel-Crafts acylation and to further functionalize it via reactions such as the Willgerodt-Kindler reaction underscores its importance as a synthetic intermediate. Its role as a precursor in the synthesis of pharmaceuticals like Sertaconazole highlights its direct impact on human health. A thorough understanding of the core properties and reactivity of this compound will undoubtedly continue to fuel innovation in the development of new therapeutics.

References

-

Kuujia. (n.d.). Cas no 1128-05-8 (this compound). Retrieved from [Link]

- Google Patents. (n.d.). CN1358719A - Process for synthesizing sertaconazole.

-

Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Sertaconazole. Retrieved from [Link]

Sources

The Versatile Scaffold: A Technical Guide to 3-Acetylthianaphthene for Advanced Research

In the landscape of modern drug discovery and materials science, the benzo[b]thiophene moiety stands out as a privileged heterocyclic scaffold. Its inherent physicochemical properties and synthetic tractability have made it a cornerstone in the development of a wide array of functional molecules. Among its many derivatives, 3-Acetylthianaphthene, also known as 1-(benzo[b]thiophen-3-yl)ethanone, serves as a critical building block and a pharmacophore in its own right. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its applications in medicinal chemistry, designed for researchers, scientists, and professionals in drug development.

Core Identification and Physicochemical Properties

This compound is registered under CAS Number 1128-05-8 . Its structure features a bicyclic system where a benzene ring is fused to a thiophene ring, with an acetyl group at the 3-position of the thiophene ring. This arrangement imparts a unique electronic and steric profile, influencing its reactivity and biological interactions.

| Property | Value | Source(s) |

| CAS Number | 1128-05-8 | [1][2] |

| Molecular Formula | C₁₀H₈OS | [1][2] |

| Molecular Weight | 176.24 g/mol | [1] |

| Appearance | Light yellow solid | [3] |

| Melting Point | 61-65 °C | [3] |

| Boiling Point | 165-170 °C (at 13 mmHg) | [3] |

Synthesis of this compound: The Friedel-Crafts Acylation Approach

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of benzo[b]thiophene (thianaphthene). This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the electron-rich benzo[b]thiophene ring. The reaction typically proceeds with high regioselectivity, favoring substitution at the 3-position.

The causality behind this regioselectivity lies in the electronic nature of the bicyclic system. The sulfur atom in the thiophene ring is an ortho-, para- director, and the fusion with the benzene ring influences the electron density distribution, making the 3-position the most nucleophilic and thus the most susceptible to electrophilic attack.

Experimental Protocol: Friedel-Crafts Acylation of Benzo[b]thiophene

This protocol is a self-validating system, where the successful formation of the product can be monitored by techniques such as Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods (NMR, IR, MS).

Materials:

-

Benzo[b]thiophene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃) or other Lewis acid catalyst (e.g., stannic chloride)

-

Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂) as solvent

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add acetyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous dichloromethane, to the stirred suspension. The formation of the acylium ion electrophile will occur.

-

To this mixture, add a solution of benzo[b]thiophene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-3 hours), monitoring the progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization (e.g., from ethanol or hexane) or column chromatography on silica gel to yield a light yellow solid.

Applications in Drug Discovery and Medicinal Chemistry

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications.[4][5] this compound serves as a versatile starting material for the synthesis of more complex molecules with diverse biological activities. The acetyl group provides a reactive handle for further chemical modifications, such as the formation of chalcones, oximes, and other heterocyclic systems.

Benzo[b]thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer: Certain benzo[b]thiophene derivatives have shown potent anticancer activity. For instance, derivatives of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide have been synthesized and evaluated as anticancer agents that target the RhoA/ROCK signaling pathway, which is implicated in tumor growth and metastasis.[6]

-

Anti-inflammatory: The benzo[b]thiophene nucleus is present in compounds with anti-inflammatory properties.[7]

-

Antimicrobial: Various derivatives have exhibited significant antibacterial and antifungal activities.[7]

-

Neuroprotective: The scaffold is also a key component in the development of agents for neurodegenerative diseases. For example, benzo[b]thiophene-chalcones have been investigated as cholinesterase inhibitors for potential application in Alzheimer's disease.[1]

Signaling Pathway Example: Targeting the RhoA/ROCK Pathway in Cancer

The Rho family of small GTPases, including RhoA, are critical regulators of the actin cytoskeleton and are often dysregulated in cancer, promoting cell proliferation, migration, and invasion. The RhoA/ROCK (Rho-associated coiled-coil containing protein kinase) pathway is a key downstream effector of RhoA. Inhibition of this pathway is a promising strategy for cancer therapy.

A study on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives demonstrated that these compounds can inhibit the proliferation and migration of cancer cells by targeting the RhoA/ROCK pathway. The proposed mechanism involves the suppression of myosin light chain phosphorylation, a downstream target of ROCK, which leads to the disruption of stress fiber formation and ultimately inhibits cell motility.[6]

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the versatility of its acetyl group make it an invaluable building block for the creation of novel compounds with a wide range of potential therapeutic applications. The continued exploration of the benzo[b]thiophene scaffold, with this compound as a key intermediate, promises to yield new and effective drugs for the treatment of various diseases.

References

-

A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). MDPI. [Link]

-

This compound CAS 1128-05-8. LookChem. [Link]

-

An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed. [Link]

-

An overview of benzo[b]thiophene-based medicinal chemistry. (2017). ResearchGate. [Link]

-

Experiment 1: Friedel-Crafts Acylation. University of Michigan. [Link]

-

Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. (1983). Journal of Pharmaceutical Sciences. [Link]

-

Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). Royal Society of Chemistry. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]

-

Synthesis and characterization of novel benzothiophene derivatives and their biological activities. (2020). Majmaah Journal of Health Sciences. [Link]

-

Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. (2010). European Journal of Medicinal Chemistry. [Link]

-

Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). RSC Medicinal Chemistry. [Link]

Sources

- 1. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies | MDPI [mdpi.com]

- 2. websites.umich.edu [websites.umich.edu]

- 3. 3-(Acetylamino)benzo[b]thiophene synthesis - chemicalbook [chemicalbook.com]

- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Acetylthianaphthene chemical structure and IUPAC name

An In-Depth Technical Guide to 3-Acetylthianaphthene: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic ketone utilized extensively in synthetic and medicinal chemistry. We will delve into its core chemical structure, official IUPAC nomenclature, and critical physicochemical properties. The primary focus will be on its principal synthetic route—the Friedel-Crafts acylation of thianaphthene—elucidating the reaction mechanism and providing a detailed experimental protocol. Furthermore, this guide explores the reactivity of the molecule and its significant role as a versatile building block and structural motif in the development of pharmacologically active compounds. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this important chemical entity.

Introduction to this compound

This compound, also known by its systematic name 1-(Benzo[b]thiophen-3-yl)ethanone, is an aromatic organic compound that belongs to the family of heterocyclic ketones. Its structure is characterized by a thianaphthene (benzo[b]thiophene) core, which consists of a benzene ring fused to a thiophene ring, with an acetyl group substituted at the 3-position of the thiophene ring.

The thianaphthene scaffold is of significant interest in medicinal chemistry as it is a key structural component in a variety of bioactive molecules and approved pharmaceutical drugs, including raloxifene (an osteoporosis treatment), zileuton (an asthma medication), and sertaconazole (an antifungal agent).[1] The inherent aromaticity and the presence of a sulfur heteroatom impart unique electronic and steric properties to the molecule, making it a valuable pharmacophore. This compound serves as a crucial intermediate, providing a reactive handle for further chemical modifications to build molecular complexity and generate libraries of compounds for drug discovery programs.

Chemical Identity and Structure

A precise understanding of the molecule's identity is fundamental for any scientific application.

IUPAC Name and Synonyms

-

IUPAC Name: 1-(Benzo[b]thiophen-3-yl)ethanone[2]

-

Common Synonyms: this compound, 3-Acetylbenzo[b]thiophene, 3-Acetylthionaphthene, Methyl 3-thianaphthenyl ketone.[2][3]

Chemical Structure

The structure consists of a bicyclic thianaphthene system with an acetyl group attached to the C3 position.

Sources

Spectroscopic Characterization of 3-Acetylthianaphthene: A Comprehensive Analytical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Acetylthianaphthene (also known as 1-(benzo[b]thiophen-3-yl)ethanone), a key heterocyclic ketone intermediate in medicinal chemistry and materials science. We delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—to provide a detailed characterization of this molecule. This document is designed to serve as an essential reference for researchers, offering not only raw spectral data but also in-depth interpretations, field-proven experimental protocols, and the scientific rationale behind the analytical choices. By grounding our analysis in authoritative data, we aim to equip scientists with the knowledge required for unambiguous identification, quality assessment, and further development of this compound-based compounds.

Molecular Structure and Overview

This compound (thianaphthene is a common name for benzo[b]thiophene) is an aromatic ketone with the molecular formula C₁₀H₈OS and a molecular weight of 176.23 g/mol .[1] Its structure consists of a benzo[b]thiophene core functionalized with an acetyl group at the 3-position. This substitution pattern significantly influences the molecule's electronic distribution and, consequently, its spectroscopic properties. Accurate characterization is paramount for ensuring purity and predicting reactivity in synthetic applications.

Figure 1: Chemical structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence of the molecular framework and the specific substitution pattern.

Expertise & Rationale: Experimental Choices

The choice of solvent and reference standard is critical for acquiring high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its high solubility for aromatic compounds and its single, well-characterized residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).[2] Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm) because it is chemically inert and its sharp, high-field signal does not overlap with sample resonances. A moderate sample concentration (e.g., 10-20 mg/mL) is sufficient for obtaining good signal-to-noise on a modern 300-500 MHz spectrometer.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a precise map of the proton environments. The electron-withdrawing nature of the acetyl group and the heteroaromatic ring system leads to a characteristic downfield shift of the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |

| ~8.45 | s | 1H | H-2 | Singlet in the far downfield region, deshielded by the adjacent sulfur atom and the carbonyl group. |

| ~8.15 | m | 1H | H-4 or H-7 | Aromatic proton on the benzene ring, likely deshielded by proximity to the fused thiophene ring. |

| ~7.90 | m | 1H | H-7 or H-4 | Aromatic proton on the benzene ring, appearing as a complex multiplet. |

| ~7.45 | m | 2H | H-5, H-6 | Overlapping multiplets for the two remaining benzene ring protons. |

| 2.65 | s | 3H | -COCH₃ | Sharp singlet in the aliphatic region, characteristic of a methyl ketone. |

Note: Specific chemical shifts and multiplicities can vary slightly based on solvent and spectrometer frequency. The assignments are based on established principles of NMR spectroscopy and data from related benzo[b]thiophene structures.[3]

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The low natural abundance of ¹³C necessitates a greater number of scans, but the resulting spectrum is invaluable for confirming the carbon framework.

| Chemical Shift (δ, ppm) | Assignment | Interpretation |

| 192.5 | C=O | Carbonyl carbon, significantly deshielded and appearing far downfield, typical for ketones.[4] |

| 141.2 | C-7a | Quaternary carbon at the fusion of the two rings. |

| 139.8 | C-3a | Quaternary carbon at the fusion of the two rings. |

| 138.5 | C-2 | Aromatic CH carbon adjacent to the sulfur atom. |

| 135.4 | C-3 | Quaternary carbon bearing the acetyl group. |

| 126.0 | C-5 | Aromatic CH carbon. |

| 125.5 | C-6 | Aromatic CH carbon. |

| 124.8 | C-4 | Aromatic CH carbon. |

| 122.7 | C-7 | Aromatic CH carbon. |

| 27.0 | -COCH₃ | Methyl carbon of the acetyl group, appearing in the aliphatic region. |

Note: The assignments are based on typical chemical shift ranges for aromatic and carbonyl carbons and data from similar heterocyclic systems.[4]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Weigh approximately 15 mg of this compound into a clean, dry vial. Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS. Vortex gently until the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the probe.

-

Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse program. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, an acquisition time of 4 seconds, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse program. Typical parameters include a 30-degree pulse angle, an acquisition time of 1.5 seconds, a relaxation delay of 2 seconds, and 1024 scans.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for ¹H) or the residual CDCl₃ peak to 77.16 ppm (for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Principles and Application

For this compound, IR spectroscopy serves as a crucial quality control tool to confirm the presence of the defining carbonyl (C=O) group and the aromatic system. The "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern that can help distinguish it from structural isomers.[5]

Spectral Data & Interpretation

The IR spectrum is dominated by a few very strong, characteristic absorptions. Data is typically acquired via Attenuated Total Reflectance (ATR) on a solid sample.[6]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3100-3000 | Medium | Aromatic C-H | Stretching |

| 2950-2850 | Weak | Aliphatic C-H | Stretching |

| 1660-1680 | Strong | C=O (Ketone) | Stretching |

| 1600-1450 | Medium-Strong | Aromatic C=C | Ring Stretching |

| 900-675 | Strong | Aromatic C-H | Out-of-plane Bending |

Note: The most diagnostic peak is the strong C=O stretch, which is slightly lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic thiophene ring.[7]

Experimental Protocol: ATR-IR Data Acquisition

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a small amount (a few milligrams) of solid this compound powder onto the ATR crystal.

-

Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a high signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Figure 3: Key electron ionization fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Column: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: Scan from m/z 40 to 300.

-

-

Injection & Analysis: Inject 1 µL of the sample solution. The resulting chromatogram will show a peak for this compound, and the mass spectrum can be extracted from this peak.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a definitive and multi-faceted fingerprint for this compound. The ¹H and ¹³C NMR spectra confirm the precise arrangement of atoms in the molecular skeleton. The strong IR absorption around 1670 cm⁻¹ provides unambiguous evidence of the conjugated ketone, while mass spectrometry confirms the molecular weight of 176 amu and shows characteristic fragmentation patterns corresponding to the loss of the acetyl group. Together, these techniques form a robust analytical package for the unequivocal identification and quality assurance of this compound, empowering researchers in their synthetic and developmental endeavors.

References

-

PubChem. 3-Acetylbenzothiophene. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Organic & Biomolecular Chemistry Supplementary Information. [Link]

-

ResearchGate. N-(Benzo[b]thiophen-3-ylmethylidene)-N-(2-((2-((2-(benzo[b]thiophen-3-ylmethylidene)amino)ethyl)amino)ethyl)amino)ethyl)ethane-1,2-diamine. [Link]

-

ResearchGate. 1 H and 13 C NMR spectral data for compounds 1-3 a-c. [Link]

-

SpectraBase. 3-Acetylbenzo[b]thiophene. John Wiley & Sons, Inc. [Link]

-

SpectraBase. Benzo[b]thiophene-2-acetic acid, 3-acetyl-, ethyl ester. [Link]

-

ResearchGate. 1 H NMR spectroscopic data for compounds 1, 3, and 5 (200 MHz, THF, 293 K). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental). [Link]

-

ChemSrc. CAS 1415605-84-3 | 1-[4-(Benzo[b]thiophen-3-yl)phenyl]ethan-1-one. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PubMed. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. [Link]

-

MDPI. Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

SpectraBase. 3-Methylbenzo[B]thiophene-2-acetanilide. [Link]

-

PubMed. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy. [Link]

-

ResearchGate. Mass spectra of benzothiophene derivatives extracted from a... [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

MDPI. Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. [Link]

-

Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]

-

PMC. An interactive mass spectrometry atlas of histone posttranslational modifications in T-cell acute leukemia. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

NIST WebBook. Benzo[b]thiophene, 2,3-dihydro-. [Link]

-

ResearchGate. Synthesis, spectral characterization, crystal structures, and DFT study of three new La(III) 2-amino-1-cyclopentene-1-carbodithioate complexes. [Link]

-

NIH. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. [Link]

-

Royal Society of Chemistry. Correction: Synthesis and spectroscopic characterization of a fluorescent phenanthrene–rhodamine dyad for ratiometric measurements of acid pH values. [Link]

-

PubMed. Recent methodological advances in the mass spectrometric analysis of free and protein-associated 3-nitrotyrosine in human plasma. [Link]

-

MDPI. Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. Thianaphthene(95-15-8) 1H NMR spectrum [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3-Acetylbenzothiophene | C10H8OS | CID 14316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physical Properties of 3-Acetylthianaphthene

Abstract

This technical guide provides a comprehensive examination of the fundamental physical properties of 3-Acetylthianaphthene, with a primary focus on its melting and boiling points. Designed for an audience of researchers, scientists, and professionals in drug development, this document elucidates the experimental methodologies for determining these critical parameters. Beyond mere procedural descriptions, this guide delves into the causal relationships between experimental design and data accuracy, emphasizing principles of self-validating protocols. All data and mechanistic claims are substantiated with citations to authoritative sources, ensuring scientific integrity. The guide is structured to offer both practical, step-by-step instructions and a deeper theoretical understanding of how the molecular structure of this compound dictates its physical characteristics.

Introduction to this compound

This compound, systematically known as 1-(benzo[b]thiophen-3-yl)ethanone, is a key heterocyclic ketone. Its molecular framework, consisting of a benzo[b]thiophene ring system functionalized with an acetyl group at the third position, makes it a valuable intermediate in organic synthesis. The unique electronic and steric properties conferred by the sulfur-containing aromatic core and the carbonyl group are instrumental in its utility as a precursor for various pharmaceutical compounds and functional materials. An accurate and thorough understanding of its physical properties is a prerequisite for its effective use in synthesis, purification, and formulation, as these properties govern its behavior in different physical and chemical environments.

Physicochemical Data of this compound

The melting and boiling points are cornerstone physical constants that provide immediate insight into the purity and the nature of intermolecular forces within a substance. For this compound, these properties are a manifestation of its molecular weight, the dipole-dipole interactions from the acetyl group, and the potential for π-π stacking of the planar benzo[b]thiophene rings.

Summary of Key Physical Properties

The following table summarizes the key physical properties of this compound, compiled from reliable chemical data sources. It is important to recognize that experimental values may exhibit slight variations based on the purity of the sample and the specific analytical conditions employed.

| Physical Property | Value |

| Melting Point | 61-65 °C[1][2] |

| Boiling Point | 165-170 °C at 13 mmHg[1][2] |

| Molecular Formula | C₁₀H₈OS |

| Molecular Weight | 176.23 g/mol [2] |

| Appearance | Light yellow solid[2] |

Note: The boiling point is provided at reduced pressure (13 mmHg). Extrapolation to atmospheric pressure (760 mmHg) would yield a significantly higher temperature, where the compound might be susceptible to degradation.

Experimental Determination of Physical Constants

The integrity of chemical research and development hinges on the accurate characterization of compounds. The protocols detailed below for determining the melting and boiling points of this compound are designed to be robust and self-validating, ensuring the generation of reliable data.

Melting Point Determination: The Capillary Method

The melting point is a definitive indicator of a crystalline solid's purity. A sharp melting range is characteristic of a pure substance, while a broad and depressed range suggests the presence of impurities.

-

Sample Preparation: A small quantity of this compound is thoroughly dried and finely pulverized. This is crucial as moisture can depress the melting point and a coarse sample will not pack well, leading to inefficient heat transfer.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. Tapping the tube gently on a hard surface ensures dense packing, which is essential for uniform heating.

-

Apparatus Setup: The loaded capillary is placed into a calibrated melting point apparatus. Calibration with standards of known melting points is a critical step for trustworthiness, as it validates the accuracy of the apparatus's temperature sensor.

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute. This slow rate is vital to allow the system to remain in thermal equilibrium, ensuring that the recorded temperature accurately reflects the sample's temperature.

-

Data Recording: Two temperatures are recorded: T₁, the temperature at which the first drop of liquid is observed, and T₂, the temperature at which the last solid crystal melts. The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Melting Point Determination and Validation.

Boiling Point Determination at Reduced Pressure

Given the high boiling point of this compound, determination at atmospheric pressure can risk thermal decomposition. Vacuum distillation is the preferred method to measure the boiling point at a lower temperature.

-

Apparatus Assembly: A microscale distillation apparatus is assembled, including a small round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. All glass joints must be securely sealed to maintain a vacuum.

-

Sample and Boiling Chip: The this compound sample is placed in the distillation flask along with a boiling chip or a magnetic stir bar. This is a critical safety and accuracy step to prevent bumping and ensure smooth, controlled boiling, which is essential for a stable vapor temperature.

-

Vacuum Application: The apparatus is connected to a vacuum pump with a manometer to accurately measure the pressure. The system is evacuated to the desired pressure (e.g., 13 mmHg).

-

Heating: The flask is gently heated in a heating mantle or oil bath.

-

Equilibrium and Measurement: As the liquid boils, a ring of condensing vapor will rise. The thermometer bulb must be positioned so that its top is level with the bottom of the side-arm leading to the condenser. This precise placement ensures that the temperature of the vapor in equilibrium with the liquid is measured, which is the definition of boiling point.

-

Data Recording: The temperature is recorded when it becomes stable while the condensate is actively dripping into the receiving flask. This stable temperature is the boiling point at the measured pressure.

Caption: Workflow for Reduced Pressure Boiling Point Determination.

Structure-Property Correlations

The observed physical properties of this compound are a direct consequence of its molecular architecture:

-

Melting Point: The molecule is a solid at room temperature due to significant intermolecular forces. The planar benzo[b]thiophene ring allows for efficient crystal lattice packing, likely stabilized by π-π stacking interactions. The polar acetyl group introduces strong dipole-dipole forces, further increasing the energy required to break the crystal lattice, resulting in a melting point of 61-65 °C.

-

Boiling Point: The high boiling point is attributable to the molecule's relatively high molecular weight and the strong intermolecular dipole-dipole forces. These forces require substantial thermal energy to overcome, allowing the molecules to escape into the vapor phase.

Conclusion

This guide has detailed the critical physical properties of this compound and provided rigorous, step-by-step protocols for their experimental determination. By explaining the causality behind each experimental step and emphasizing self-validating measures such as calibration and equilibrium observation, this document serves as a practical resource for researchers. The correlation between the molecular structure and the physical properties underscores the predictive power of chemical principles. Accurate determination and understanding of these properties are indispensable for the successful application of this compound in scientific research and development.

References

-

LookChem. (n.d.). Cas no 1128-05-8 (this compound). Retrieved January 9, 2026, from [Link]

Sources

Solubility of 3-Acetylthianaphthene in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Acetylthianaphthene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as 3-acetylbenzo[b]thiophene) is a heterocyclic ketone of significant interest in medicinal chemistry and materials science. A comprehensive understanding of its solubility in various organic solvents is fundamental for optimizing synthetic routes, developing robust purification strategies, and formulating active pharmaceutical ingredients. This guide provides a deep dive into the physicochemical properties of this compound that govern its solubility. In the absence of extensive published quantitative data, this document offers a framework for predicting solubility based on molecular structure and provides a detailed, field-proven experimental protocol for its accurate determination using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.

Understanding the Solubility Profile of this compound

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium. This equilibrium is dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility is primarily influenced by its crystal lattice energy (the strength of solute-solute interactions) and the energy of solvation in a given organic solvent (the strength of solute-solvent interactions).

Physicochemical Properties

A molecule's physical and chemical characteristics are the primary determinants of its solubility behavior. Key properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈OS | [1] |

| Molecular Weight | 176.23 g/mol | [1] |

| Melting Point | 61-65 °C | [1] |

| Boiling Point | 165-170 °C (at 13 mmHg) | [1] |

| LogP (octanol-water) | 3.10 (estimate) | |

| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | |

| Hydrogen Bond Donors | 0 | |

| Appearance | Light yellow solid | [1] |

The relatively high melting point suggests significant crystal lattice energy, which must be overcome by the solvent for dissolution to occur. The estimated LogP value of 3.10 indicates that this compound is a lipophilic compound, suggesting a preference for nonpolar or moderately polar organic solvents over water. The presence of a single hydrogen bond acceptor (the carbonyl oxygen) and no hydrogen bond donors implies that it can interact with protic solvents, but its overall character is dominated by the aromatic thianaphthene ring system.

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound. Its aromatic, heterocyclic structure combined with a polar ketone group gives it a mixed polarity.

-

High Solubility Predicted in:

-

Chlorinated Solvents: Dichloromethane and chloroform are likely to be excellent solvents due to their ability to interact with the aromatic system and the polar carbonyl group.

-

Polar Aprotic Solvents: Acetone, ethyl acetate, and tetrahydrofuran (THF) are expected to be effective solvents. The ketone group in acetone, for instance, is structurally similar to the acetyl group of the solute.

-

Aromatic Solvents: Toluene and benzene should readily dissolve the thianaphthene ring system.

-

-

Moderate to Good Solubility Predicted in:

-

Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol can interact with the carbonyl group via hydrogen bonding. However, the large nonpolar ring system may limit very high solubility compared to chlorinated or polar aprotic solvents.

-

-

Low Solubility Predicted in:

-

Nonpolar Aliphatic Solvents: Hexane and cyclohexane are unlikely to be effective solvents as they cannot sufficiently solvate the polar acetyl group.

-

Aqueous Systems: As indicated by the high LogP, solubility in water is expected to be very low. The parent compound, thianaphthene, is insoluble in water[2].

-

The following table provides a qualitative prediction of solubility. It is crucial for researchers to experimentally verify these predictions for their specific applications.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to Good | Hydrogen bonding with the carbonyl group is possible. |

| Polar Aprotic | Acetone, DMSO, Acetonitrile | Good to High | Strong dipole-dipole interactions with the acetyl group. |

| Nonpolar Aromatic | Toluene | Good to High | Favorable π-π stacking interactions with the aromatic rings. |

| Nonpolar Aliphatic | n-Hexane | Low | Insufficient polarity to solvate the acetyl group effectively. |

| Chlorinated | Dichloromethane (DCM) | High | Effective solvation of both polar and nonpolar regions. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is the internationally recognized gold standard for determining thermodynamic solubility[3]. It involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and analyzed to determine the concentration of the dissolved solute.

Causality Behind Experimental Choices

-

Using Excess Solid: This is critical to ensure that the solution becomes saturated. Without undissolved solid present at equilibrium, one cannot be certain that the saturation point has been reached[3].

-

Equilibration Time: A duration of 24 to 72 hours is typically chosen to ensure that the system reaches thermodynamic equilibrium. Shorter times might only yield kinetic solubility, which can be a supersaturated and unstable state[3][4].

-

Constant Temperature: Solubility is highly temperature-dependent. A thermostatic shaker is used to maintain a precise and constant temperature throughout the experiment.

-

Phase Separation: Filtration through a low-binding filter (e.g., PTFE) or high-speed centrifugation is necessary to completely remove all undissolved solid particles before analysis. The presence of suspended solids will lead to an overestimation of solubility.

Step-by-Step Methodology

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Solvent of interest (HPLC grade)

-

Scintillation vials or glass flasks with tight-sealing caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm PTFE or equivalent low-binding material)

-

HPLC vials

Equipment:

-

Analytical balance

-

Thermostatic orbital shaker

-

Calibrated HPLC system with a UV detector

-

Centrifuge (optional)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial. "Excess" means enough solid will remain undissolved at the end of the experiment. A good starting point is to add approximately 10-20 mg of solid to 2-3 mL of the solvent.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C).

-

Agitate the mixture at a consistent speed (e.g., 150-200 rpm) for 24 to 72 hours to ensure equilibrium is reached[4].

-

-

Sample Collection and Phase Separation:

-

After equilibration, allow the vials to rest in the thermostatic bath for at least 30 minutes to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining solid microparticles. Discard the first few drops of the filtrate to avoid any potential adsorption effects from the filter material.

-

-

Dilution and Quantification:

-

Accurately dilute the filtered saturated solution with the mobile phase or a suitable solvent to bring the concentration within the linear range of the analytical method's calibration curve.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC with UV detection[5].

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly suitable technique for quantifying aromatic ketones like this compound due to its sensitivity, specificity, and reproducibility[5][6].

Recommended Starting HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile (or Methanol) and Water. A good starting point is 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Aromatic ketones typically have strong UV absorbance. The optimal wavelength should be determined by running a UV scan of a standard solution. A wavelength around 365 nm is often effective for dinitrophenylhydrazone derivatives of ketones, and a similar region may be suitable here[5].

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Calibration and Calculation

-

Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to create a stock solution of known concentration.

-

Create Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution. The concentration range should bracket the expected concentration of the diluted sample.

-

Generate Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration and perform a linear regression. The resulting calibration curve should have a correlation coefficient (r²) of >0.995.

-

Calculate Solubility:

-

Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

-

Multiply this concentration by the dilution factor to find the concentration in the original saturated solution. This value is the solubility.

Solubility (mg/mL) = Concentration from Curve (mg/mL) x Dilution Factor

-

Analytical Workflow Diagram

Caption: HPLC quantification workflow for solubility determination.

Conclusion

References

- BenchChem. Solubility Profile of 3-Acetylthiophene in Common Organic Solvents: A Technical Guide. Accessed January 9, 2026.

- ECHEMI.

- Hughes, C. E., et al. "Physics-Based Solubility Prediction for Organic Molecules." Chemical Reviews.

- Kim, S., & Park, S. "Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks." PubMed Central, 2022.

-

Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Accessed January 9, 2026. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Accessed January 9, 2026. [Link]

-

U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. 2018. [Link]

-

Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Accessed January 9, 2026. [Link]

-

U.S. EPA. Method for the determination of aldehydes and ketones in ambient air using HPLC. Accessed January 9, 2026. [Link]

-

ResearchGate. HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Accessed January 9, 2026. [Link]

Sources

A Literature Review of 3-Acetylthianaphthene and Its Analogs: Synthesis, Reactivity, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the landscape of medicinal chemistry, certain heterocyclic scaffolds have earned the designation of "privileged structures" due to their ability to bind to a wide array of biological targets, thereby serving as a foundation for the development of diverse therapeutic agents. The benzo[b]thiophene, also known as thianaphthene, nucleus is a prominent member of this class.[1] Its structural resemblance to indole and naphthalene, combined with the unique electronic properties imparted by the sulfur atom, makes it a cornerstone in the design of novel bioactive molecules.[2] Benzo[b]thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5]

This guide focuses specifically on 3-acetylthianaphthene, a key derivative that serves as a versatile and powerful starting material for the synthesis of a multitude of biologically active analogs. The acetyl group at the C-3 position is not merely a simple substituent; it is a reactive handle that allows for extensive chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides a comprehensive technical overview of the synthesis of the this compound core, explores its chemical reactivity as a precursor to diverse molecular architectures, and reviews the therapeutic potential of its analogs, with a focus on anticancer and antimicrobial applications.

Part 1: Synthesis of the Core Scaffold: this compound

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of the parent benzo[b]thiophene ring. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming C-C bonds with aromatic systems.[6]

Causality of the Synthetic Strategy: Regioselectivity

In the context of benzo[b]thiophene, electrophilic substitution presents a question of regioselectivity. The thiophene ring is more activated towards electrophiles than the benzene ring. Attack can occur at either the C2 or C3 position. Theoretical and experimental studies have shown that acylation predominantly occurs at the C3 position. This preference is attributed to the greater stability of the cationic intermediate (the sigma complex) formed upon electrophilic attack at C3 compared to C2. Therefore, direct acylation of benzo[b]thiophene with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst reliably yields the desired this compound isomer.[7] The use of a strong Lewis acid like aluminum chloride (AlCl₃) is necessary to generate the highly electrophilic acylium ion from the acylating agent, which can then overcome the activation energy required for substitution.[6]

Experimental Protocol: Friedel-Crafts Acylation of Benzo[b]thiophene

This protocol describes a representative procedure for the synthesis of this compound. It is imperative that anhydrous conditions are maintained throughout the reaction, as the Lewis acid catalyst, aluminum chloride, reacts violently with water.[6]

Reagents and Materials:

| Reagent/Material | Chemical Formula | Notes |

| Benzo[b]thiophene | C₈H₆S | Starting material |

| Anhydrous Aluminum Chloride | AlCl₃ | Lewis acid catalyst; highly hygroscopic |

| Acetyl Chloride | CH₃COCl | Acylating agent; corrosive and moisture-sensitive |

| Dichloromethane (DCM) | CH₂Cl₂ | Anhydrous solvent |

| Hydrochloric Acid (conc.) | HCl | For quenching the reaction |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | For neutralization |

| Anhydrous Magnesium Sulfate | MgSO₄ | Drying agent |

| Ice | H₂O (s) | For controlled quenching |

Step-by-Step Methodology:

-

Reaction Setup: A 250 mL three-necked, round-bottomed flask is oven-dried and assembled with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware joints should be lightly greased. The apparatus is protected from atmospheric moisture using drying tubes (e.g., filled with CaCl₂).

-

Catalyst Suspension: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane (50 mL) under an inert atmosphere (e.g., nitrogen). The suspension is cooled to 0°C in an ice/water bath.

-

Acylating Agent Addition: Acetyl chloride (1.1 equivalents) is dissolved in anhydrous dichloromethane (20 mL) and added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C. The formation of the acylium ion complex is an exothermic process.

-

Substrate Addition: Benzo[b]thiophene (1.0 equivalent) is dissolved in anhydrous dichloromethane (30 mL) and added to the dropping funnel. This solution is subsequently added dropwise to the reaction mixture over 30 minutes. The rate of addition should be controlled to prevent an excessive rise in temperature.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 2-3 hours to ensure completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is carefully and slowly poured onto a mixture of crushed ice (approx. 100 g) and concentrated hydrochloric acid (30 mL) in a large beaker with vigorous stirring. This step hydrolyzes the aluminum complexes and must be performed in a fume hood due to the evolution of HCl gas.

-

Workup and Extraction: The quenched mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane (2x 50 mL).

-

Neutralization and Drying: The combined organic layers are washed sequentially with water (50 mL), saturated sodium bicarbonate solution (2x 50 mL) until effervescence ceases, and finally with brine (50 mL). The organic layer is then dried over anhydrous magnesium sulfate.

-

Purification: The drying agent is removed by gravity filtration, and the solvent is removed from the filtrate by rotary evaporation to yield the crude product. The crude this compound can be purified by recrystallization (e.g., from ethanol or hexane) or by column chromatography on silica gel.

Part 2: Chemical Reactivity and Analog Synthesis

The synthetic value of this compound lies in the reactivity of its acetyl group, which serves as a versatile anchor for molecular elaboration. The α-protons of the methyl group are acidic and can be deprotonated to form an enolate, while the carbonyl carbon is electrophilic. These properties allow for a wide range of classical organic reactions to be performed, leading to diverse classes of analogs.

Methodology 1: Synthesis of Thianaphthene-Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for many heterocyclic compounds and possess their own broad spectrum of biological activities.[8] The synthesis of thianaphthene-based chalcones is readily achieved through the base-catalyzed Claisen-Schmidt condensation between this compound and a variety of aromatic aldehydes.[6][9]

-

Causality: The reaction proceeds via the deprotonation of the α-carbon of this compound by a base (e.g., KOH, NaOH) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) under the reaction conditions to yield the thermodynamically stable, conjugated α,β-unsaturated ketone system of the chalcone.[8] The choice of aldehyde directly determines the substitution pattern on the second aromatic ring, allowing for the systematic generation of a library of analogs.

Methodology 2: Synthesis of Thianaphthene-Pyrazoles

Pyrazoles are another class of five-membered heterocycles renowned for their pharmacological importance. Thianaphthene-pyrazole hybrids can be synthesized in a straightforward manner from the chalcone intermediates described above.[10][11]

-

Causality: The reaction involves the cyclocondensation of the α,β-unsaturated carbonyl system of the chalcone with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine).[11] The reaction is initiated by the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular attack of the second nitrogen atom on the β-carbon of the double bond, leading to the formation of the five-membered pyrazole ring after dehydration. This two-step sequence (Claisen-Schmidt followed by cyclocondensation) is a highly efficient strategy for building molecular complexity.

Methodology 3: Synthesis of Thianaphthene-Acetic Acid Derivatives via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful, albeit mechanistically complex, transformation that converts aryl alkyl ketones into terminal thioamides, which can then be hydrolyzed to the corresponding carboxylic acids or amides.[12][13] This reaction allows for the functional group on the thianaphthene core to be moved from the carbonyl position to the terminal carbon of the side chain.[14]

-

Causality: The reaction typically involves heating the ketone (this compound) with elemental sulfur and a secondary amine, such as morpholine.[15] The mechanism is thought to involve the formation of an enamine, which then reacts with sulfur. A series of complex rearrangements results in the migration of the heteroatom functionality to the terminal carbon of the alkyl chain, ultimately forming a thioamide.[13] Subsequent hydrolysis provides the corresponding thianaphthenylacetic acid derivative, a valuable building block in its own right.[14]

Part 3: Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have been investigated for a range of biological activities, with anticancer and antimicrobial properties being particularly prominent.

Anticancer Activity

The benzo[b]thiophene scaffold is present in a number of potent anticancer agents. Analogs derived from this core often function by inhibiting critical cellular processes like tubulin polymerization or protein kinase activity.[3] Several studies have reported significant cytotoxic activity for benzo[b]thiophene derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of Selected Benzo[b]thiophene Analogs

| Compound ID | Structure/Description | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |

| Analog 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia, Colon, CNS, Prostate | 10–66.5 nM (GI₅₀) | [16] |

| Analog 6 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia, CNS, Prostate | 21.2–50.0 nM (GI₅₀) | [16] |

| Compound 5 | Benzo[b]thiophene-based thiosemicarbazone | A549 (Lung) | 10.67 ± 1.53 µM (IC₅₀) | [17] |

| Compound 5 | Benzo[b]thiophene-based thiosemicarbazone | C6 (Glioma) | 4.33 ± 1.04 µM (IC₅₀) | [17] |

| Compound 7c | Pyrazolo[1,5-a]pyrimidine derivative of 3-acetyl-chromenone | HEPG2-1 (Liver) | 2.70 ± 0.28 µM (IC₅₀) | [5] |

| Compound 6c | Thiazole derivative | SKOV‐3 (Ovarian) | 7.84 µM (IC₅₀) | [18] |

Note: GI₅₀ refers to the concentration causing 50% growth inhibition. IC₅₀ refers to the concentration causing 50% inhibition of a specific process or cell viability.

Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens has created an urgent need for new antimicrobial agents. The benzo[b]thiophene nucleus has proven to be a promising scaffold for developing compounds with activity against both bacteria and fungi.[4][5] Acylhydrazone derivatives, in particular, have shown notable activity against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus).[12][19]

Table 2: Antimicrobial Activity of Selected Benzo[b]thiophene Analogs

| Compound ID | Structure/Description | Organism | Activity (MIC in µg/mL) | Reference |

| Compound II.b | 6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (MRSA) | 4 | [12] |

| Compound S₁ | Ethyl-2-(benzylideneamino)-tetrahydrobenzo[b]thiophene derivative | B. subtilis, S. aureus, E. coli | 0.81 µM/ml | [20] |

| Compound S₄ | Ethyl-2-(4-chlorobenzylideneamino)-tetrahydrobenzo[b]thiophene derivative | A. niger, C. albicans | 0.91 µM/ml | [20] |

| Cyclohexanol-Br | 3-bromo-2-(1-hydroxycyclohexyl)benzo[b]thiophene | S. aureus, E. faecalis | 16 | [5] |

| Cyclohexanol-Cl | 3-chloro-2-(1-hydroxycyclohexyl)benzo[b]thiophene | C. albicans | 16 | [5] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.

Structure-Activity Relationship (SAR) Insights

Analysis of the available data allows for the deduction of key structure-activity relationships that guide the rational design of more potent analogs.

-

For Anticancer Activity:

-

Acrylonitrile Moiety: The introduction of a Z-acrylonitrile group, particularly when combined with a trimethoxyphenyl ring (resembling the structure of combretastatin A-4), leads to potent tubulin polymerization inhibitors with nanomolar growth inhibition.[16]

-

Substitution on Phenyl Rings: The number and position of methoxy groups on the phenyl ring of acrylonitrile or chalcone analogs significantly influence cytotoxicity. The 3,4,5-trimethoxy pattern is often associated with high potency.[16]

-

Heterocyclic Additions: Fusing or linking other heterocyclic rings like pyrazoles or thiazoles to the core structure can modulate activity and selectivity against different cancer cell lines.[5][18]

-

-

For Antimicrobial Activity:

-

Acylhydrazone Linker: The acylhydrazone moiety (-CO-NH-N=CH-) is a critical pharmacophore for anti-MRSA activity.[12]

-

Halogenation: The presence of a halogen, such as chlorine, on the benzo[b]thiophene ring (e.g., at the C6 position) or on linked heterocyclic rings can significantly enhance antimicrobial potency.[5][19]

-

Lipophilicity: The hydrophobicity of the benzo[b]thiophene ring appears to be crucial for activity. Replacing the sulfur atom with oxygen, which decreases lipophilicity, has been shown to reduce antibacterial efficacy.[19]

-

Side Chain Structure: For 3-halo-benzo[b]thiophenes, the presence of a cyclohexanol group at the C2 position resulted in the lowest MIC values against Gram-positive bacteria and yeast, indicating that the nature of this substituent is a key determinant of activity.[5]

-

Conclusion